7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Description
7-(2,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is a heterocyclic compound featuring a benzoxathiolone core substituted with a 2,5-dichlorophenyl group at position 7 and a hydroxyl group at position 3. Its molecular formula is C₁₃H₇Cl₂O₃S, with a molecular weight of approximately 314.07 g/mol. The benzoxathiolone scaffold incorporates a sulfur atom, which may influence electronic properties and metabolic stability compared to analogous oxygen-containing heterocycles.
Properties
IUPAC Name |
7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O3S/c14-6-1-2-10(15)8(3-6)9-4-7(16)5-11-12(9)18-13(17)19-11/h1-5,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWWZMONJWAULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C3C(=CC(=C2)O)SC(=O)O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a benzoxathiol intermediate, followed by the introduction of the dichlorophenyl and hydroxyl groups through substitution reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as catalytic hydrogenation, solvent extraction, and crystallization are employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the benzoxathiol ring or the dichlorophenyl group.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups into the dichlorophenyl ring, resulting in a variety of derivatives with potentially enhanced properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways critical for microbial survival.
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways. This is particularly relevant in the context of drug resistance in cancer therapy, where compounds like this may offer alternative mechanisms of action.
Polymer Synthesis
In materials science, 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the development of advanced materials suitable for various applications including coatings and composites.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one against resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis via the mitochondrial pathway, making it a candidate for further development as an anticancer drug.
Mechanism of Action
The mechanism by which 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The dichlorophenyl group may interact with hydrophobic pockets in proteins, influencing their conformation and function. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aripiprazole (7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril)
Aripiprazole, an atypical antipsychotic, shares structural motifs with the target compound, notably the dichlorophenyl group. Key differences include:
- Core Structure: Aripiprazole’s carbostyril core (dihydroquinolinone) contrasts with the benzoxathiolone ring of the target compound. The sulfur atom in benzoxathiolone may enhance metabolic stability compared to the nitrogen-rich carbostyril system .
- Substituents : Aripiprazole’s 2,3-dichlorophenyl group (vs. 2,5-dichlorophenyl in the target compound) and extended butoxy-piperazinyl chain significantly increase its molecular weight (448.38 g/mol ) and influence receptor binding (e.g., dopamine D₂ and serotonin 5-HT₁A) .
- Pharmacological Activity : Aripiprazole’s piperazinyl moiety facilitates CNS penetration and antipsychotic effects, whereas the target compound’s hydroxyl group may limit blood-brain barrier permeability .
Table 1: Structural and Physicochemical Comparison
| Property | 7-(2,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one | Aripiprazole |
|---|---|---|
| Molecular Formula | C₁₃H₇Cl₂O₃S | C₂₃H₂₇Cl₂N₃O₂ |
| Molecular Weight (g/mol) | ~314.07 | 448.38 |
| Core Structure | Benzoxathiolone | Dihydrocarbostyril (quinolinone) |
| Key Substituents | 2,5-Dichlorophenyl, 5-hydroxy | 2,3-Dichlorophenyl, piperazinyl chain |
| Bioactivity | Undocumented (structural analog) | Antipsychotic, dopamine modulator |
Hydroxybenzophenone Derivatives (e.g., BPOH-TPA, BPOH-PhCz)
Hydroxybenzophenones such as 5-(2-triphenylamine)-2-hydroxybenzophenone (BPOH-TPA) and 5-(9-phenylcarbazole)-2-hydroxybenzophenone (BPOH-PhCz) share hydroxyl and aromatic substituents but differ in core structure:
- Synthetic Routes: Both classes utilize Suzuki coupling for aromatic substitution (e.g., BPOH-TPA synthesis from 5-bromo-2-hydroxybenzophenone). However, the target compound’s benzoxathiolone core may require alternative strategies, such as cyclization of thiophenol derivatives .
Research Implications and Limitations
- Structural Insights : The 2,5-dichlorophenyl substitution pattern in the target compound may confer unique steric and electronic properties compared to 2,3-dichlorophenyl analogs like aripiprazole, influencing receptor affinity and solubility .
- Data Gaps: Limited experimental data on the target compound’s bioactivity necessitates further studies.
Biological Activity
7-(2,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is , with a molecular weight of approximately 313.15 g/mol. The compound features a benzoxathiol structure, which is known for its varied pharmacological properties.
Anti-inflammatory Activity
Research has shown that compounds with a benzoxathiol scaffold can exhibit anti-inflammatory properties. For instance, a related study indicated that benzoxazolinone derivatives demonstrated significant inhibition of pro-inflammatory mediators such as TNF-α. The compound 1f from this study exhibited an inhibition rate of 65.83% after 3 hours and 32.50% after 5 hours of treatment . This suggests that similar derivatives, including 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, may possess comparable anti-inflammatory effects.
Antioxidant Properties
The antioxidant capacity of benzothiazole and benzoxathiol compounds has been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems . This property is crucial in developing therapeutic agents for diseases where oxidative stress plays a significant role.
The mechanism by which 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one exerts its biological effects may involve several pathways:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the synthesis and release of pro-inflammatory cytokines such as TNF-α and IL-6.
- Antioxidant Mechanisms : The compound may enhance endogenous antioxidant defenses or directly scavenge free radicals.
- Interaction with Cellular Targets : Studies suggest that such compounds can interact with specific proteins involved in inflammatory pathways, potentially leading to reduced inflammation and cellular damage.
Case Study 1: Anti-inflammatory Effects
In a controlled study examining the anti-inflammatory effects of related compounds, researchers found that certain benzothiazole derivatives significantly reduced edema in animal models. These findings support the hypothesis that 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one may similarly reduce inflammation through similar mechanisms .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of benzothiazole derivatives revealed promising results against Gram-positive bacteria. The study noted that modifications in the chemical structure could enhance activity against resistant strains . Although specific data on the dichlorophenyl derivative are lacking, this provides a framework for future exploration.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one to improve yield and purity?
- Methodological Answer : Key steps include selecting appropriate coupling reagents (e.g., NaH in THF for deprotonation) and optimizing reaction temperatures for regioselective substitution. For example, highlights the use of NaH in THF for benzofuran derivatives, which can be adapted for benzoxathiolone synthesis. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical, as seen in analogous syntheses . Monitor intermediates by TLC and confirm purity via HPLC (>95% by area normalization).
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of H/C NMR to confirm the 2,5-dichlorophenyl substituent and benzoxathiolone core. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHClOS). and emphasize NMR and HRMS for structurally similar chlorophenyl derivatives. For hydroxyl group confirmation, IR spectroscopy (broad O-H stretch at ~3200 cm) is essential .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
- Methodological Answer : Due to low aqueous solubility (common for benzoxathiolones, as noted in ), use DMSO or ethanol as stock solvents. Pre-screen for solvent interference in assays (e.g., via vehicle controls). For in vitro studies, ensure concentrations remain below 0.1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. What strategies address contradictory data in regioselective substitution during synthesis?
- Methodological Answer : Contradictions in regiochemistry often arise from competing reaction pathways. Use DFT calculations to predict the most stable transition state for substitution. Experimentally, vary reaction conditions (e.g., solvent polarity, base strength) to favor desired products. ’s cascade [3,3]-sigmatropic rearrangement strategy could inspire analogous control over substitution patterns .
Q. How can researchers evaluate the stability of 7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. ’s multi-step reaction protocols (e.g., acid/base treatments) provide a framework for stress testing .
Q. What mechanisms explain the biological activity of this compound, and how can its structure-activity relationship (SAR) be systematically studied?
- Methodological Answer : Hypothesize activity via kinase inhibition or GPCR modulation (common for benzoxathiolones, as in ). Synthesize analogs with variations in the dichlorophenyl group or hydroxyl position. Test in cell-based assays (e.g., IC determination for kinase targets). Use molecular docking to correlate substituent effects with binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
